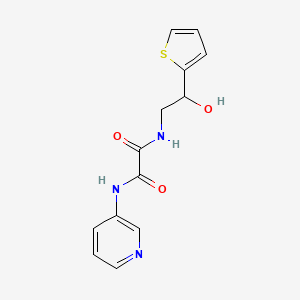

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a bioactive lipid that plays a crucial role in regulating blood pressure, kidney function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemia-reperfusion injury.

科学的研究の応用

Chemical Synthesis and Reactivity

The compound's involvement in the synthesis and reactivity of chemical structures has been documented. For instance, studies have shown the interaction of related arylamides with hydrazine hydrate leading to the formation of new compounds, highlighting the reactivity of the thiophene and pyridine moieties in facilitating complex chemical reactions (Lipunov et al., 2007). Additionally, the synthesis of complexes involving thiophene derivatives has been explored, with the study of Co(II) complexes indicating potential bioinorganic relevance and antimicrobial activities (Singh, Das, & Dhakarey, 2009).

Bioinorganic Chemistry

The application in bioinorganic chemistry is evidenced by the synthesis and characterization of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal, showcasing potential antimicrobial activities. This suggests the compound's utility in the development of new materials with bioactive properties (Singh, Das, & Dhakarey, 2009).

Material Science and Electronics

In material science, particularly in the domain of conducting polymers and electrochromic materials, derivatives of thiophene and related compounds have shown promising applications. For example, the study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities indicates the role of such compounds in developing new materials with specific properties, including antimicrobial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Corrosion Inhibition

Another application area is in corrosion inhibition, where pyrrolidine derivatives, which share structural similarities with the compound , have been tested as corrosion inhibitors for steel in acidic environments. This underscores the potential of such compounds in industrial applications to enhance material longevity and resistance to corrosive processes (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).

Advanced Functional Materials

In the field of advanced functional materials, the compound's structural motifs find use in the development of novel electron transport layers for polymer solar cells and enhancing electrochromic properties of conducting polymers. These applications demonstrate the compound's relevance in the creation of innovative materials with enhanced electronic and optical properties, contributing to advancements in solar energy and display technologies (Hu et al., 2015).

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-10(11-4-2-6-20-11)8-15-12(18)13(19)16-9-3-1-5-14-7-9/h1-7,10,17H,8H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSANWVGQZZBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)

![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)

![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2593675.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2593678.png)

![4-butyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2593680.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2593683.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2593685.png)

![2-Chloro-N-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]propanamide](/img/structure/B2593686.png)

![N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide](/img/structure/B2593688.png)